molecular formula C7H8ClNO2S B187895 (2-Chlorophenyl)methanesulfonamide CAS No. 89665-79-2

(2-Chlorophenyl)methanesulfonamide

Cat. No. B187895
CAS RN: 89665-79-2
M. Wt: 205.66 g/mol
InChI Key: LOGLVGABKVIWBC-UHFFFAOYSA-N
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Description

“(2-Chlorophenyl)methanesulfonamide” is a chemical compound with the linear formula C7H8ClNO2S . Its molecular weight is 205.664 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “(2-Chlorophenyl)methanesulfonamide” is represented by the linear formula C7H8ClNO2S . This indicates that the compound contains seven carbon atoms, eight hydrogen atoms, one chlorine atom, one nitrogen atom, two oxygen atoms, and one sulfur atom.


Physical And Chemical Properties Analysis

“(2-Chlorophenyl)methanesulfonamide” is a white to yellow solid . It has a melting point of 108-109°C . The compound should be stored in a sealed container at room temperature .

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : (2-Chlorophenyl)methanesulfonamide derivatives are used in synthesizing heterocyclic compounds. For instance, compounds like α-styryl carbinol derivatives developed for treating systemic fungal infections are synthesized using (2-Chlorophenyl)methanesulfonamide derivatives (PestiJaan et al., 1998).

  • Chemoselective N-Acylation Reagents : N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, derived from compounds like (2-Chlorophenyl)methanesulfonamide, have been developed as chemoselective N-acylation reagents (Kondo et al., 2000).

  • Molecular Structure Studies : The molecular structure and bonding parameters of various (2-Chlorophenyl)methanesulfonamide derivatives are studied, contributing to the understanding of their chemical behavior and potential applications (Gowda, Foro, & Fuess, 2007).

  • Palladium-Catalyzed Reactions : (2-Chlorophenyl)methanesulfonamide is used in palladium-catalyzed cross-coupling reactions, offering a safer alternative to methods that might generate genotoxic impurities (Rosen et al., 2011).

  • Preparation of Radioactive Compounds : Synthesis of radioactive compounds like 2,4-dichlorophenyl methanesulfonate labeled with 14C and 35S for studying the metabolic fate of nematicides involves the use of (2-Chlorophenyl)methanesulfonamide derivatives (Burton & Stoutamire, 1973).

  • Genotoxic Studies : Research involving 2-chlorophenol, a related compound, focuses on its cytogenetic and genotoxic effects, indicating the significance of these derivatives in environmental and biological studies (Küçük & Liman, 2018).

  • Investigating Environmental Contaminants : Studies on DDT, a well-known pesticide, and its potential as a source of environmental contaminants like tris(4-chlorophenyl)methane, involve understanding the behavior of chlorophenyl derivatives (Buser, 1995).

Safety And Hazards

The safety data sheet for “(2-Chlorophenyl)methanesulfonamide” is available from Sigma-Aldrich . It’s important to handle this compound with care and follow all safety guidelines.

properties

IUPAC Name

(2-chlorophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2S/c8-7-4-2-1-3-6(7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGLVGABKVIWBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60237850
Record name 2-Chlorobenzylsulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60237850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chlorophenyl)methanesulfonamide

CAS RN

89665-79-2
Record name 2-Chlorobenzylsulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089665792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chlorobenzylsulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60237850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
BT Gowda, S Foro, H Fuess - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
In the structure of the title compound, C7H7Cl2NO2S, the conformation of the N—H bond is syn to both ortho- and meta-chloro substituents, in contrast to it lying between syn and anti to …
Number of citations: 4 scripts.iucr.org
BT Gowda, S Foro, H Fuess - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
The conformation of the N—H bond in the structure of the title compound, C7H7Cl2NO2S, is nearly syn to the ortho-chloro group and anti to the meta-chloro group, similar to that in N-(2,…
Number of citations: 3 scripts.iucr.org
BT Gowda, S Foro, H Fuess - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
The conformation of the N—H bond in the structure of the title compound, C7H7Cl2NO2S, is nearly syn to the ortho-chloro substituent, similar to the syn conformation observed for the N-…
Number of citations: 7 scripts.iucr.org
C Benod, G Subra, V Nahoum, A Mallavialle… - Bioorganic & medicinal …, 2008 - Elsevier
The Human Pregnane X Receptor (hPXR) is a nuclear receptor that regulates the expression of phase I and phase II drug-metabolizing enzymes, as well as that of drug transporters. …
Number of citations: 11 www.sciencedirect.com
K Wojciechowski - European Journal of Organic Chemistry, 2001 - Wiley Online Library
Aza‐ortho‐xylylenes (ortho‐quinone methylene imines or 1‐methylene‐6‐iminocyclohexa‐2,4‐dienes) are potential building blocks for the construction of heterocyclic systems. These …
YG Suh, YS Lee, KH Min, OH Park, JK Kim… - Journal of Medicinal …, 2005 - ACS Publications
Recently, 1,3-diarylalkyl thioureas have merged as one of the promising nonvanilloid TRPV1 antagonists possessing excellent therapeutic potential in pain regulation. In this paper, the …
Number of citations: 65 pubs.acs.org
SR Park, NJ Findlay, J Garnier, S Zhou, MD Spicer… - Tetrahedron, 2009 - Elsevier
The novel cobalt(II) crown carbene complex 12(II) has been prepared and characterised by X-ray crystallography. This complex is reduced in a one-electron process to a cobalt(I) …
Number of citations: 59 www.sciencedirect.com
VA Rassadin, DS Grosheva, IA Arefeva… - European Journal of …, 2012 - Wiley Online Library
A wide range of five‐ and six‐membered sultams bearing an α‐ethoxycarbonyl‐α‐methyl substituent or an α‐aryl group (17 examples) were synthesized by the cyclodialkylation of α‐…
S Ferro, MR Buemi, L De Luca, FE Agharbaoui… - Bioorganic & medicinal …, 2017 - Elsevier
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) represent an integral part of the currently available combination antiretroviral therapy (cART) contributing to reduce the AIDS-…
Number of citations: 18 www.sciencedirect.com
M Yamaguchi, T Akiyama, H Sasou… - The Journal of …, 2016 - ACS Publications
Disubstituted benzo[b]furans were synthesized by ortho-selective Sonogashira coupling of dichlorophenols and terminal alkynes, followed by cyclization and Suzuki–Miyaura coupling …
Number of citations: 38 pubs.acs.org

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